molecular formula C21H20O7 B2968221 (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate CAS No. 893380-81-9

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate

Cat. No.: B2968221
CAS No.: 893380-81-9
M. Wt: 384.384
InChI Key: IFNOWHXIDZLSOM-GRSHGNNSSA-N
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Description

This compound is a benzofuran derivative characterized by a Z-configuration at the methylidene group, an ethoxy substituent at the 6-position of the benzofuran ring, and a methoxy group at the 2-position of the phenoxy moiety. Its molecular formula is C₂₂H₂₂O₆, with a molecular weight of 394.4 g/mol (inferred from analogous structures in ). The compound’s structure includes a conjugated system (benzofuran-phenoxy-acetate) that may confer photostability and redox activity, similar to other benzofuran-based molecules used in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

methyl 2-[4-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]-2-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-26-14-6-7-15-17(11-14)28-19(21(15)23)10-13-5-8-16(18(9-13)24-2)27-12-20(22)25-3/h5-11H,4,12H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNOWHXIDZLSOM-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2-methoxyphenoxy)acetate is a complex organic compound with potential biological activity due to its unique structural features. This compound belongs to a class of derivatives that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H24O6, with a molecular weight of approximately 396.43 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H24O6
Molecular Weight396.43 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the benzofuran structure suggests potential interactions with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that compounds with similar structures can modulate pathways related to inflammation, cancer progression, and neurodegenerative diseases.

Anticancer Activity

Recent research has shown that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that such compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases, including cancer and neurodegeneration. Compounds containing the benzofuran scaffold have been reported to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. For example, a related compound was found to reduce levels of TNF-alpha and IL-6 in vitro, suggesting that this compound may similarly modulate inflammatory responses .

Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress. Studies indicate that benzofuran derivatives can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This suggests that this compound may contribute to cellular protection against oxidative damage .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the anticancer effects of several benzofuran derivatives, including those similar to this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Inflammation Modulation : In a model of acute inflammation, a related compound was administered to mice, resulting in reduced paw edema and lower levels of inflammatory markers compared to control groups. This supports the hypothesis that this compound may exert similar effects .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound shares a benzofuran core with multiple analogs, differing primarily in substituents and side chains. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 (Lipophilicity) Bioactivity Notes
(Z)-methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C₂₂H₂₂O₅ 366.4 4-tert-butylphenyl, methoxy-acetate 5.2 Higher lipophilicity for membrane penetration
(Z)-methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate C₂₃H₂₂O₇ 426.4 2,5-dimethoxyphenyl, methoxy-acetate 5.8 Enhanced electron-donating effects
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate C₂₃H₂₂O₇ 426.4 3,4-dimethoxyphenyl, 7-methyl-benzofuran, methoxy-acetate 5.5 Potential antifungal activity
(Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one C₂₃H₁₆ClO₆ 433.8 4-chlorophenyl ketone, 5-methylfuran 4.9 Electrophilic reactivity for covalent binding

Key Observations :

  • Lipophilicity : The tert-butyl variant (XLogP3 = 5.2) and dimethoxy derivatives (XLogP3 = 5.5–5.8) exhibit higher lipophilicity than the 4-chlorophenyl analog (XLogP3 = 4.9), suggesting better membrane permeability in drug design.
  • Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder molecular interactions, whereas smaller groups (e.g., methylfuran) allow tighter binding to biological targets.

Functional Group Impact on Reactivity

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound (vs. methoxy in analogs) increases hydrophobicity and may slow metabolic degradation compared to shorter alkyl chains.
  • Phenoxy-Acetate Linkage: This group is conserved across analogs, suggesting its role in maintaining planar geometry for π-π stacking or hydrogen bonding.

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